Ethyl 7-bromobenzofuran-2-carboxylate

Descripción general

Descripción

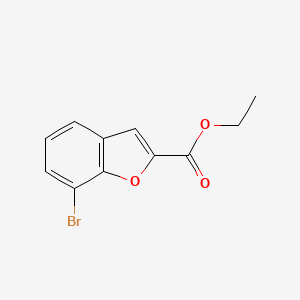

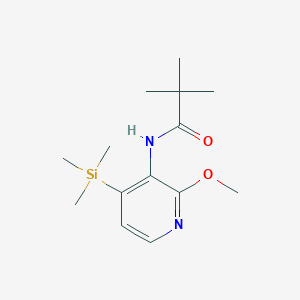

Ethyl 7-bromobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H9BrO3 . It has an average mass of 269.091 Da and a monoisotopic mass of 267.973511 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9BrO3/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,2H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical and Chemical Properties Analysis

This compound has a molecular weight of 269.09 . It is a solid at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, and density, were not available in the sources I found.Aplicaciones Científicas De Investigación

Synthesis Applications

Ethyl 7-bromobenzofuran-2-carboxylate is utilized in various synthesis applications. For instance, it is used in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate and its derivatives (Pokhodylo & Obushak, 2019). Additionally, it is involved in the preparation of various bromomethylpyrazole and pyrazole nitrogen mustard nucleosides, showing significant cytostatic activity against HeLa cell cultures (García-López, Herranz, & Alonso, 1979).

Photolysis and Carbene Formation

This compound is also involved in photolysis studies. For example, photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate at 300 nm in acetonitrile produces a carbene which is efficiently captured by bromide (Ang, Prager, & Williams, 1995).

Characterization and Spectroscopic Applications

This compound is used in studies involving the characterization of compounds through spectroscopic techniques. For instance, the synthesis and characterization of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives are accomplished using techniques like NMR and IR spectroscopy (Haroon et al., 2019).

Biological and Pharmacological Properties

In the context of pharmacological research, derivatives of this compound are synthesized and evaluated for their biological properties. For example, ethyl 7-amino-3-benzoylindolizine-1-carboxylate derivatives have been synthesized and their in vitro antioxidant properties studied, showing good antioxidant potential (Uppar et al., 2020).

Antimicrobial Activities

This compound derivatives are investigated for antimicrobial activities. For instance, 5-bromobenzofuranyl aryl ureas and carbamates have been synthesized and screened for antimicrobial activities, showing biological significance (Kumari et al., 2019).

Safety and Hazards

Ethyl 7-bromobenzofuran-2-carboxylate is labeled with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Mecanismo De Acción

The bromine atom in the 7-position of the benzofuran ring could potentially enhance the compound’s reactivity, allowing it to interact with various biological targets. The ethyl carboxylate group might influence the compound’s solubility and distribution within the body, affecting its pharmacokinetics .

The compound’s action could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability might decrease at high temperatures or extreme pH conditions .

Análisis Bioquímico

Biochemical Properties

Ethyl 7-bromobenzofuran-2-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. These interactions can lead to changes in the biochemical pathways within cells. The nature of these interactions is often characterized by the binding affinity and the specific sites on the enzymes where this compound attaches .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules, leading to altered cellular responses. Additionally, this compound can impact the expression of specific genes, thereby influencing the production of proteins and other cellular components .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level. This compound can bind to biomolecules, such as enzymes, leading to inhibition or activation of their activities. These binding interactions can result in changes in gene expression, affecting the overall cellular function. The precise molecular interactions and the resulting biochemical changes are crucial for understanding the compound’s effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activities or influencing gene expression. At higher doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within cells. These interactions can influence metabolic flux and the levels of metabolites. The compound’s metabolism can lead to the formation of intermediate products, which may also have biological activities. Studying these metabolic pathways helps in understanding the overall impact of this compound on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound in specific cellular compartments can influence its activity and function. Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is important for its interactions with biomolecules and its overall impact on cellular processes. Studying the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

ethyl 7-bromo-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO3/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNYOGFMKPEKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(O1)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674484 | |

| Record name | Ethyl 7-bromo-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033201-65-8 | |

| Record name | Ethyl 7-bromo-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[3-(4-Methylphenyl)-1H-1,2,4-triazol-5-YL]-ethyl}amine hydrochloride](/img/structure/B1421143.png)

![4-[2-(2-Methoxyethoxy)ethoxy]-3-(trifluoromethyl)-phenylamine hydrochloride](/img/structure/B1421146.png)

![3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421150.png)

![6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride](/img/structure/B1421154.png)

![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride](/img/structure/B1421164.png)